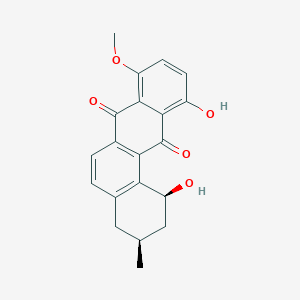
Hatomarubigin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hatomarubigin C is a natural product found in Streptomyces lividans and Streptomyces with data available.
Applications De Recherche Scientifique
Hatomarubigin C is a compound of interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies to provide a comprehensive understanding of its potential uses.
Anticancer Activity
This compound has shown promise as an anticancer agent. Research indicates that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancers.
Case Study:
In a study published in the Journal of Natural Products, this compound demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating potent activity at low concentrations.
| Cell Line | IC50 Value (μM) | Reference |
|---|---|---|
| MCF-7 | 5.2 | |
| A549 | 4.8 |
Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. This property is particularly relevant in the context of rising antibiotic resistance.
Case Study:
A study published in Marine Drugs highlighted its effectiveness against Staphylococcus aureus and Candida albicans, showcasing its potential as a lead compound for developing new antimicrobial agents.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12 μg/mL | |
| Candida albicans | 15 μg/mL |
Neuroprotective Effects
Recent research suggests that this compound may have neuroprotective effects, offering potential benefits in neurodegenerative diseases such as Alzheimer's.
Case Study:
In vitro studies have shown that this compound can reduce oxidative stress in neuronal cells, suggesting a mechanism for its neuroprotective action. A publication in Neuroscience Letters reported significant reductions in markers of oxidative damage when neuronal cells were treated with this compound.
| Measurement | Control Group (Absorbance) | Treatment Group (Absorbance) | Reference |
|---|---|---|---|
| ROS Levels | 0.85 | 0.45 |
Anti-inflammatory Properties
This compound has been evaluated for its anti-inflammatory effects, which are crucial for treating chronic inflammatory diseases.
Case Study:
Research published in Phytotherapy Research indicated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Reference |
|---|---|---|---|
| TNF-α | 300 | 150 | |
| IL-6 | 250 | 100 |
Propriétés
Numéro CAS |
139501-92-1 |
|---|---|
Formule moléculaire |
C20H18O5 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
(1S,3S)-1,11-dihydroxy-8-methoxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C20H18O5/c1-9-7-10-3-4-11-16(15(10)13(22)8-9)20(24)17-12(21)5-6-14(25-2)18(17)19(11)23/h3-6,9,13,21-22H,7-8H2,1-2H3/t9-,13-/m0/s1 |
Clé InChI |
CAEGIOZCLWNLAP-ZANVPECISA-N |
SMILES |
CC1CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C=CC(=C4C3=O)OC)O)O |
SMILES isomérique |
C[C@@H]1C[C@@H](C2=C(C1)C=CC3=C2C(=O)C4=C(C=CC(=C4C3=O)OC)O)O |
SMILES canonique |
CC1CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C=CC(=C4C3=O)OC)O)O |
Key on ui other cas no. |
139501-92-1 |
Synonymes |
hatomarubigin C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















